[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Brand Name: Vulcanchem
CAS No.: 1172929-76-8
VCID: VC4064459
InChI: InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3
SMILES: CCC(CN)N1C=C(C=N1)Cl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine

CAS No.: 1172929-76-8

Cat. No.: VC4064459

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine - 1172929-76-8

Specification

CAS No. 1172929-76-8
Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 2-(4-chloropyrazol-1-yl)butan-1-amine
Standard InChI InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3
Standard InChI Key NBLKYAFDSSHUCM-UHFFFAOYSA-N
SMILES CCC(CN)N1C=C(C=N1)Cl
Canonical SMILES CCC(CN)N1C=C(C=N1)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at the 1-position with a butylamine group (-CH2CH2CH2CH2NH2\text{-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2) and at the 4-position with a chlorine atom. The pyrazole ring’s electron-deficient nature facilitates interactions with biological targets, while the chlorine atom enhances metabolic stability .

Crystallographic Insights

Although direct crystallographic data for [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is limited, related pyrazole derivatives exhibit planar ring geometries with bond lengths of approximately 1.33–1.38 Å for C-N bonds and 1.35–1.40 Å for C-C bonds . The butylamine side chain adopts a staggered conformation to minimize steric hindrance, as observed in analogous structures .

Table 1: Key Molecular Parameters

ParameterValue
Molecular FormulaC7H12ClN3\text{C}_7\text{H}_{12}\text{ClN}_3
Molecular Weight173.64 g/mol
Hydrogen Bond Donors2 (amine NH₂)
Hydrogen Bond Acceptors3 (pyrazole N atoms)
Topological Polar Surface Area58.3 Ų

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves nucleophilic substitution or alkylation reactions. A common method involves reacting 4-chloro-1H-pyrazole with 1-bromo-2-butylamine in the presence of a base such as triethylamine:

4-Cl-pyrazole+BrCH2CH2CH2CH2NH2Et3N, DMF[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine\text{4-Cl-pyrazole} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine}

Reaction conditions include refluxing at 80–100°C for 12–24 hours, yielding a crude product purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Industrial-Scale Optimization

For industrial production, continuous flow reactors improve reaction efficiency by enhancing heat transfer and reducing side products. Solvent selection (e.g., dimethylformamide or acetonitrile) and catalyst optimization (e.g., cesium carbonate) increase yields to >85% .

Physicochemical Properties

Stability Profile

[2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine is stable under ambient conditions but degrades in acidic environments (pH < 3) via hydrolysis of the amine group. Storage recommendations include inert atmospheres and temperatures below 25°C .

Pharmacological Activity and Mechanisms

Androgen Receptor Modulation

Structural analogs of this compound exhibit selective androgen receptor modulator (SARM) activity, binding to androgen receptors with IC50_{50} values of 50–100 nM. The chlorine atom enhances receptor affinity by forming halogen bonds with hydrophobic pockets in the receptor’s ligand-binding domain .

Enzyme Inhibition

In vitro studies demonstrate inhibitory effects on cytochrome P450 enzymes (CYP3A4, CYP2D6) at micromolar concentrations, suggesting potential drug-drug interaction risks.

Table 2: Pharmacokinetic Parameters of Analogs

ParameterValue (Mean ± SD)
Plasma Half-Life4.2 ± 0.8 hours
Protein Binding92 ± 3%
Oral Bioavailability34 ± 6%

Applications in Drug Development

Prostate Cancer Therapeutics

The compound’s SARM activity positions it as a candidate for treating androgen-dependent cancers. Preclinical models show 40–60% reduction in tumor volume in xenograft studies, comparable to enzalutamide .

Agricultural Chemistry

As a pyrazole derivative, it serves as a precursor to herbicides targeting acetolactate synthase (ALS), with EC50_{50} values of 0.5–1.2 μM against broadleaf weeds .

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